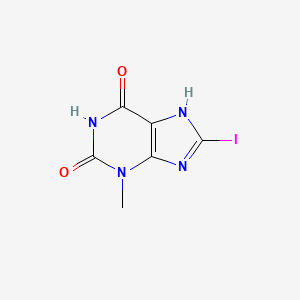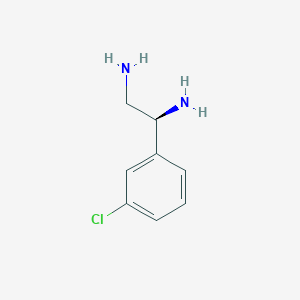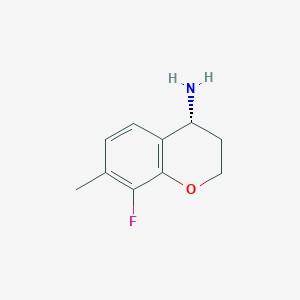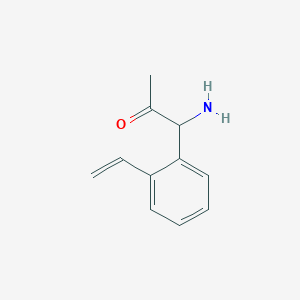
8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C6H5IN4O2 and a molecular weight of 292.03 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Vorbereitungsmethoden
The synthesis of 8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the iodination of 3-methylxanthine. The reaction typically involves the use of iodine (I2) and potassium hydroxide (KOH) in ethanol, followed by refluxing overnight . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: It can be hydrolyzed to form different products depending on the reaction conditions.
Common reagents used in these reactions include sodium ethoxide (NaOEt), ethanol (EtOH), and dimethylformamide (DMF) . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other purine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
8-Iodo-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
3-Methylxanthine: A precursor in the synthesis of this compound.
8-Bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Another halogenated purine derivative with similar properties.
The uniqueness of this compound lies in its specific iodine substitution, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H5IN4O2 |
|---|---|
Molekulargewicht |
292.03 g/mol |
IUPAC-Name |
8-iodo-3-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C6H5IN4O2/c1-11-3-2(8-5(7)9-3)4(12)10-6(11)13/h1H3,(H,8,9)(H,10,12,13) |
InChI-Schlüssel |
NDCIHQJKZBTATM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride](/img/structure/B13047905.png)
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)

![(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B13047910.png)




![Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13047927.png)




